2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Overview
Description
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H5ClF2N2O3 and its molecular weight is 286.62. The purity is usually 95%.
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Scientific Research Applications
Versatile Building Blocks in Synthesis
2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and its derivatives serve as versatile building blocks for synthesizing various chemical compounds. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are employed in the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the compound's utility in creating complex molecular structures (Figueroa‐Pérez et al., 2006).
Development of Novel Materials
The compound is instrumental in the development of novel materials, such as fluorescent polyimides. An example includes the synthesis of 4-[4-hydroxyphenyl]-2,6-bis[4-(2-aminophenoxy)phenyl]pyridine (p,o-HAPP), which leads to polyimides with remarkable solubility, thermal stability, and fluorescence properties (Huang et al., 2012).
Anticancer Drug Synthesis
A key application of this compound is in the synthesis of intermediates for small molecule anticancer drugs. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a derivative, is an important intermediate in this context. The synthesis process involves halogenation, coupling, and nucleophilic reactions, demonstrating the compound's critical role in pharmaceutical research (Zhang et al., 2019).
High-Performance Polymers
The synthesis of soluble polyimides, which are high-performance polymers containing both pyridine and fluorine, utilizes derivatives of this compound. These polyimides are characterized by excellent solubility, high thermal stability, and predominantly amorphous structures, underscoring the compound's relevance in advanced material science (Zhang et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions . The exact interaction of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Based on its structure, it can be inferred that it may influence pathways involving aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Based on its predicted pharmacokinetic properties, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of oxygen.
Properties
IUPAC Name |
2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWVQWJVRJRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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